Tétrakis(2-bromoisobutyrate) de pentaérythritol

Vue d'ensemble

Description

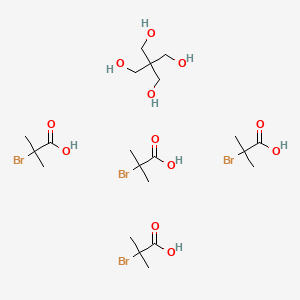

Pentaerythritol tetrakis(2-bromoisobutyrate) (PETBIB) is a tetrafunctional initiator, also known as 4f-BiB . It is used in Atom Transfer Radical Polymerization (ATRP) for the creation of tetrafunctional polymers . Polymerization will occur at four sites creating a four-arm star polymer .

Synthesis Analysis

PETBIB has been synthesized by the copolymerization of pentaerythritol, 2-bromoisobutyric acid, and sodium tetraborate . It is also used as an initiator in the synthesis of star-shaped block copolymers with two sequential structures .Molecular Structure Analysis

The empirical formula of PETBIB is C21H32Br4O8 . Its molecular weight is 732.09 . The SMILES string representation of its structure isCC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br . Chemical Reactions Analysis

PETBIB is used as an initiator in Atom Transfer Radical Polymerization (ATRP). In this process, polymerization occurs at four sites, creating a four-arm star polymer . It has also been used in the synthesis of star-shaped block copolymers with two sequential structures .Physical And Chemical Properties Analysis

PETBIB is a solid substance . It has a melting point of 130-134 °C . Its purity, as determined by GC, is greater than 95.0% .Applications De Recherche Scientifique

Science des polymères : Initiateur tétrafonctionnel

Le tétrakis(2-bromoisobutyrate) de pentaérythritol est largement utilisé comme initiateur tétrafonctionnel dans la polymérisation radicalaire par transfert d’atome (ATRP) . Ce procédé permet de créer des polymères en étoile à quatre branches, qui sont importants dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles qu’une résistance, une flexibilité ou une résistance chimique accrues.

Science des matériaux : Construction de cadres moléculaires

En science des matériaux, ce composé sert de liaison organique flexible. Il est essentiel à la construction de cadres moléculaires tridimensionnels, tels que les dendrimères et les cadres métallo-organiques (MOF) . Ces structures ont des applications vastes, notamment le stockage de gaz, la catalyse et les systèmes d’administration de médicaments.

Nanotechnologie : Nanomédecine et matériaux avancés

Le rôle du composé dans l’ATRP le rend précieux pour la synthèse de polymères à l’échelle nanométrique, qui peuvent être utilisés en nanomédecine pour la délivrance ciblée de médicaments ou dans la création de matériaux avancés dotés de propriétés rhéologiques uniques .

Chimie analytique : Polymérisation radicalaire contrôlée

En chimie analytique, le this compound est utilisé dans la polymérisation radicalaire contrôlée. Cette technique de polymérisation précise est cruciale pour la création de polymères à composition uniforme et à poids moléculaire prévisible, qui sont essentiels pour les méthodes analytiques de haute précision .

Stockage d’énergie : Polymères matriciels

Dans le domaine du stockage d’énergie, ce composé a été utilisé pour synthétiser des polymères matriciels. Ces polymères peuvent être utilisés dans diverses applications, notamment les batteries et les supercondensateurs, pour améliorer la densité énergétique et la stabilité .

Science de l’environnement : Recherche et développement

Bien que des applications directes en science de l’environnement ne soient pas explicitement documentées, l’utilisation du composé dans la recherche et le développement peut conduire à la découverte de nouveaux matériaux qui pourraient potentiellement dégrader les polluants ou capturer les gaz à effet de serre .

Médecine : Outil de recherche

En recherche médicale, bien qu’il ne soit pas utilisé directement comme composé médicamenteux, il sert d’outil de recherche dans la synthèse de polymères qui pourraient être utilisés pour les dispositifs médicaux, l’ingénierie tissulaire ou dans le cadre de systèmes d’administration de médicaments .

Mécanisme D'action

Target of Action

Pentaerythritol tetrakis(2-bromoisobutyrate) is primarily used as an initiator for Atom Transfer Radical Polymerization (ATRP) . The primary targets of this compound are monomers that are susceptible to radical polymerization .

Mode of Action

The compound acts as a tetrafunctional initiator in ATRP, meaning it can initiate polymerization at four different sites . This results in the creation of a four-arm star polymer .

Biochemical Pathways

It is known that the compound plays a crucial role in the atrp process, which is a type of controlled radical polymerization .

Result of Action

The primary result of the action of Pentaerythritol tetrakis(2-bromoisobutyrate) is the formation of a four-arm star polymer . This structure is achieved due to the tetrafunctional nature of the compound, which allows it to initiate polymerization at four different sites .

Action Environment

The efficacy and stability of Pentaerythritol tetrakis(2-bromoisobutyrate) can be influenced by various environmental factors. For instance, the presence of impurities can interfere with the ATRP process. Additionally, the temperature and pH of the environment can also impact the efficiency of the polymerization process .

Safety and Hazards

PETBIB is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE (3) . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, using protective gloves and eyewear, and washing hands thoroughly after handling .

Orientations Futures

PETBIB is a valuable tool in the field of polymer science, particularly in the synthesis of tetrafunctional polymers and star-shaped block copolymers . Its future applications may continue to expand as researchers explore new ways to leverage its unique properties in the synthesis of complex polymer structures.

Analyse Biochimique

Biochemical Properties

Pentaerythritol tetrakis(2-bromoisobutyrate) plays a significant role in biochemical reactions, particularly in the synthesis of functional polymers. It interacts with various enzymes and proteins involved in the polymerization process. The compound acts as an initiator, facilitating the transfer of radicals to monomers, which then polymerize to form long chains. This interaction is crucial for the formation of well-defined polymers with specific properties .

Cellular Effects

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) on cellular processes are primarily related to its role in polymer synthesis. In cellular environments, the compound can influence cell function by altering the properties of the polymers it helps create. These polymers can affect cell signaling pathways, gene expression, and cellular metabolism by providing a scaffold for the attachment of bioactive molecules or by altering the physical properties of the cellular environment .

Molecular Mechanism

At the molecular level, Pentaerythritol tetrakis(2-bromoisobutyrate) exerts its effects through its role as an ATRP initiator. The compound binds to transition metal catalysts, such as copper, to form a complex that can transfer radicals to monomers. This process initiates the polymerization reaction, leading to the formation of polymers with controlled structures. The binding interactions between Pentaerythritol tetrakis(2-bromoisobutyrate) and the metal catalysts are essential for the efficiency and precision of the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaerythritol tetrakis(2-bromoisobutyrate) can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or moisture can lead to degradation, affecting its efficacy as a polymerization initiator. Long-term studies have shown that the stability of the compound is crucial for maintaining consistent polymerization results .

Dosage Effects in Animal Models

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including skin and eye irritation . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Pentaerythritol tetrakis(2-bromoisobutyrate) is involved in metabolic pathways related to its role in polymer synthesis. The compound interacts with enzymes and cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of metabolites involved in the synthesis of functional polymers .

Transport and Distribution

Within cells and tissues, Pentaerythritol tetrakis(2-bromoisobutyrate) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for polymerization reactions. The distribution of the compound within cellular compartments is crucial for its efficacy as a polymerization initiator .

Subcellular Localization

The subcellular localization of Pentaerythritol tetrakis(2-bromoisobutyrate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on polymerization processes. The localization of the compound within subcellular structures is essential for its activity and function in biochemical reactions .

Propriétés

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFCIQDWYULRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40Br4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747920 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243991-62-0 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243991-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

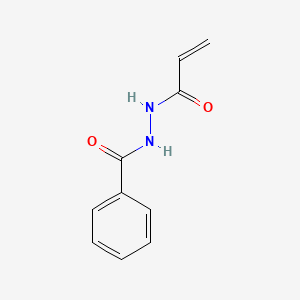

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Pentaerythritol tetrakis(2-bromoisobutyrate) in polymer synthesis?

A: Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) serves as a crucial component in Atom Transfer Radical Polymerization (ATRP). Its structure, featuring four bromine atoms, allows it to act as a multi-functional initiator in ATRP reactions. [, ] This means that a single molecule of PT-Br can initiate the growth of four polymer chains simultaneously, ultimately leading to the formation of star-shaped polymers. [, ] This is in contrast to linear polymers synthesized using conventional initiators.

Q2: How does the use of Pentaerythritol tetrakis(2-bromoisobutyrate) influence the properties of the resulting polymers?

A: Studies demonstrate that star-shaped polymers synthesized using PT-Br exhibit unique characteristics compared to their linear counterparts. For instance, star-shaped Poly(4-vinyls)stilbene (PVS) synthesized with PT-Br displayed lower viscosity and glass transition temperatures. [] This difference in properties can be attributed to the branched architecture of star polymers, influencing their chain packing and entanglement.

Q3: Can you provide an example of a specific application where the unique properties of polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate) are advantageous?

A: Research highlights the use of PT-Br in synthesizing star-block copolymers like Poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP)_4. [] These copolymers self-assemble into fiber-like micelles in specific solvents. These micelles, with their unique morphology, have been explored as templates for creating one-dimensional nanomaterials, specifically ordered arrays of gold nanoparticles. [] This showcases the potential of using PT-Br derived polymers in nanotechnology applications.

Q4: Are there any analytical techniques commonly employed to characterize polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate)?

A: Several techniques are employed to characterize these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer's structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight and distribution of the synthesized polymer chains. [] Additionally, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of self-assembled structures formed by these polymers, such as the fiber-like micelles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)